molecular formula C9H13BrClN B6177548 2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride CAS No. 2551120-69-3

2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6177548
CAS No.: 2551120-69-3
M. Wt: 250.56 g/mol
InChI Key: VBBHBVDZRSLQFK-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenyl)ethan-1-amine hydrochloride is a halogenated phenethylamine derivative characterized by a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring. The compound’s molecular formula is C₉H₁₁BrN·HCl, with an approximate molecular weight of 249.54 g/mol (calculated based on atomic masses).

Properties

CAS No.

2551120-69-3

Molecular Formula

C9H13BrClN

Molecular Weight

250.56 g/mol

IUPAC Name

2-(2-bromo-4-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12BrN.ClH/c1-7-2-3-8(4-5-11)9(10)6-7;/h2-3,6H,4-5,11H2,1H3;1H

InChI Key

VBBHBVDZRSLQFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCN)Br.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 4-methylphenethylamine. The process can be summarized as follows:

    Bromination: 4-methylphenethylamine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the ortho position relative to the methyl group.

    Formation of Hydrochloride Salt: The resulting 2-(2-bromo-4-methylphenyl)ethan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenethylamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

Scientific Research Applications

2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in developing new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride, highlighting substituent variations, molecular weights, and inferred biological implications:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(2-Bromo-4-methylphenyl)ethan-1-amine HCl 2-Br, 4-CH₃ C₉H₁₁BrN·HCl ~249.54 Potential CNS activity (inferred from analogs)
2-(4-Bromophenyl)ethan-1-amine HCl (ZH8651) 4-Br C₈H₁₀BrN·HCl 236.54 Reference standard for analytical methods
2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine HCl 2-Br, 4-CF₃ C₉H₈BrF₃N·HCl ~295.53 Enhanced lipophilicity due to CF₃ group
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl (2C-D) 2,5-OCH₃, 4-CH₃ C₁₁H₁₇NO₂·HCl ~247.72 Serotonergic receptor agonist (biased agonism studies)
2-(2,4-Dimethylphenyl)ethan-1-amine HCl 2,4-CH₃ C₁₀H₁₅N·HCl ~199.70 Intermediate for dual-acting FFAR1/FFAR4 modulators
2-(3,4-Methylenedioxyphenyl)ethylamine (3) 3,4-OCH₂O (methylenedioxy) C₉H₁₁NO₂ 165.20 Antibacterial activity via simplified natural product analogs

Structural and Electronic Effects

  • Halogen vs. Alkoxy Groups : Bromine (electron-withdrawing) at the 2-position reduces electron density on the phenyl ring compared to methoxy groups (electron-donating) in 2C-D. This may decrease binding affinity to serotonin receptors but improve metabolic stability .
  • Methyl vs. Trifluoromethyl : The 4-methyl group in the target compound offers moderate lipophilicity, whereas the trifluoromethyl group in its analog () significantly increases hydrophobicity and may enhance blood-brain barrier penetration .
  • Positional Isomerism : The 2-bromo-4-methyl substitution pattern distinguishes the target compound from 4-bromo analogs (e.g., ZH8651), where bromine at the para position may alter receptor selectivity .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s calculated LogP (~2.5) is lower than that of the trifluoromethyl analog (~3.8) but higher than 2C-D (~1.9), balancing solubility and membrane permeability.
  • Basicity : The primary amine group (pKa ~9-10) ensures protonation at physiological pH, facilitating ionic interactions with biological targets.

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